An In-Depth Technical Guide to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA: A Bifunctional E3 Ligase Ligand-Linker Conjugate for PROTAC Development
An In-Depth Technical Guide to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA: A Bifunctional E3 Ligase Ligand-Linker Conjugate for PROTAC Development
Abstract
This technical guide provides a comprehensive analysis of the (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 trifluoroacetic acid (TFA) salt, a specialized chemical entity designed for the development of Proteolysis Targeting Chimeras (PROTACs). We will dissect the molecular architecture of this compound, elucidating the specific roles of its constituent components: the (S,R,S)-AHPC VHL E3 ligase ligand, the methanesulfonothioate reactive group, the 3-methylbutanyl acetate moiety, the polyethylene glycol (PEG) linker, and the terminal amine. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation. We will explore the mechanistic underpinnings of its application, provide insights into its strategic use in PROTAC synthesis, and present relevant experimental considerations.
Introduction to Targeted Protein Degradation and PROTACs
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the targeted degradation of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[1]
A PROTAC molecule is comprised of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic design and selection of each of these components are critical for the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.
The molecule at the center of this guide, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, is a sophisticated building block designed to streamline the synthesis of PROTACs. It provides a pre-synthesized E3 ligase ligand and linker, ready for conjugation to a warhead targeting a protein of interest.
Molecular Architecture and Component Analysis
The structure of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA is a testament to rational drug design, with each moiety serving a distinct purpose.
Figure 1: A diagram illustrating the distinct functional components of the (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA molecule.
(S,R,S)-AHPC: The VHL E3 Ligase Ligand
The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a well-validated and potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] VHL is one of the most commonly recruited E3 ligases in PROTAC design due to its well-characterized binding pocket and its role in cellular protein degradation pathways. The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL protein, which is the initial and essential step in the formation of the ternary complex (Target Protein - PROTAC - VHL).
Methanesulfonothioate: A Cysteine-Reactive Warhead
The methanesulfonothioate (-S-SO2CH3) group is a key functional moiety in this molecule, acting as a reactive handle. This group is known to be a thiol-reactive electrophile, making it a potential "warhead" for targeting cysteine residues on a protein of interest.[3] Cysteine is a relatively low-abundance amino acid, and its side chain thiol group is highly nucleophilic, making it an attractive target for covalent inhibitors and PROTACs.[3] The reaction of a methanesulfonothioate with a cysteine thiol proceeds via a nucleophilic attack, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid. This covalent and potentially irreversible interaction can lead to prolonged target engagement and degradation.
3-Methylbutanyl Acetate: A Modulating Moiety
The precise role of the 3-methylbutanyl acetate group in this specific molecule is not extensively documented in publicly available literature. However, based on general principles of medicinal chemistry, it may serve several functions:
-
Physicochemical Properties: The ester and alkyl components can influence the solubility, lipophilicity, and cell permeability of the molecule.
-
Metabolic Handle: Ester groups can be susceptible to hydrolysis by cellular esterases. This could potentially act as a metabolic release mechanism or influence the pharmacokinetic profile of the PROTAC.
-
Conformational Effects: The steric bulk of this group may influence the overall conformation of the PROTAC, which can be critical for the optimal formation of the ternary complex.
PEG3-NH2: The Hydrophilic Linker and Conjugation Point
The tri-ethylene glycol (PEG3) unit serves as a flexible and hydrophilic linker. The use of PEG linkers in PROTACs is a common strategy to improve aqueous solubility and pharmacokinetic properties. The length and flexibility of the linker are critical parameters that dictate the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation. The terminal primary amine (-NH2) provides a convenient and reactive site for conjugation to a warhead that targets the protein of interest. This is typically achieved through standard amide bond formation with a carboxylic acid on the warhead.[2]
Trifluoroacetic Acid (TFA) Salt
The trifluoroacetate (TFA) counter-ion is a common artifact from the purification of synthetic peptides and other molecules by reverse-phase high-performance liquid chromatography (RP-HPLC). While generally considered biologically inert at low concentrations, it is important for researchers to be aware of its presence, as high concentrations of TFA can sometimes influence cellular assays.
Mechanism of Action: From Ternary Complex Formation to Protein Degradation
The intended mechanism of action for a PROTAC synthesized from this building block follows the classical pathway of targeted protein degradation.
Figure 2: The general mechanism of action for a covalent PROTAC utilizing the (S,R,S)-AHPC-methanesulfonothioate conjugate.
-
Covalent Engagement of the Target Protein: The methanesulfonothioate warhead of the PROTAC covalently binds to a cysteine residue on the target protein of interest.
-
Recruitment of the VHL E3 Ligase: The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase.
-
Ternary Complex Formation: The dual binding events bring the target protein and the VHL E3 ligase into close proximity, forming a stable ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is then released and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.
Experimental Protocols and Considerations
For researchers utilizing this building block, the key experimental step is the conjugation of a warhead to the terminal amine.
Protocol: Amide Coupling of a Warhead to the Terminal Amine
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing warhead to the terminal amine of the title compound.
Materials:
-
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA
-
Warhead with a terminal carboxylic acid
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in the anhydrous solvent.
-
Add the amide coupling reagent (1.1 equivalents) and the tertiary amine base (2-3 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the solution of the E3 ligase ligand-linker to the activated warhead solution.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Note: The stoichiometry, reaction time, and temperature may need to be optimized for specific warheads.
Characterization and Quality Control
The final PROTAC should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Purpose |
| LC-MS | To confirm the molecular weight of the final product and assess its purity. |
| ¹H and ¹³C NMR | To confirm the chemical structure and stereochemistry of the molecule. |
| HRMS | To determine the exact mass and elemental composition. |
| Preparative HPLC | For purification and to determine the final purity of the compound. |
Biological Evaluation
Once the PROTAC is synthesized and purified, its biological activity must be evaluated.
Key Assays:
-
Target Engagement Assays: To confirm that the warhead of the PROTAC binds to the intended target protein (e.g., cellular thermal shift assay (CETSA), fluorescence polarization).
-
Western Blotting: To quantify the degradation of the target protein in cells treated with the PROTAC.
-
DC₅₀ and Dₘₐₓ Determination: To determine the potency (half-maximal degradation concentration) and efficacy (maximal degradation) of the PROTAC.
-
Selectivity Profiling: To assess the degradation of off-target proteins (e.g., proteomic studies).
-
Ternary Complex Formation Assays: To study the formation and stability of the ternary complex (e.g., surface plasmon resonance (SPR), bioluminescence resonance energy transfer (BRET)).
Conclusion and Future Perspectives
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA is a highly functionalized and versatile building block for the development of covalent PROTACs. Its pre-packaged VHL ligand and linker system, combined with a cysteine-reactive warhead, offers a streamlined approach to the synthesis of potent and selective protein degraders. The modularity of this compound allows for its application in targeting a wide range of proteins that possess a suitably located cysteine residue.
As the field of targeted protein degradation continues to evolve, the development of novel E3 ligase ligands, linkers, and warheads will further expand the therapeutic potential of PROTACs. The strategic use of sophisticated building blocks like the one discussed in this guide will be instrumental in accelerating the discovery and development of this exciting new class of medicines.
References
-
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA (1 x 5 mg). (n.d.). Reagentia. Retrieved from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022, November 10). National Center for Biotechnology Information. Retrieved from [Link]
-
Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
